molecular formula C16H13FN4O2S B2519357 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide CAS No. 1226446-74-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2519357
CAS No.: 1226446-74-7
M. Wt: 344.36
InChI Key: GQHPWMIIYPXEKS-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at the 2-position and a 5-methylisoxazole-3-carboxamide moiety at the 3-position.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9-6-13(20-23-9)16(22)18-15-12-7-24-8-14(12)19-21(15)11-4-2-10(17)3-5-11/h2-6H,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPWMIIYPXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. Its unique structure, featuring a thieno[3,4-c]pyrazole core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN4O2SC_{16}H_{13}FN_{4}O_{2}S with a molecular weight of approximately 344.4 g/mol. The compound possesses a complex structure that includes a fluorophenyl group and an isoxazole moiety.

PropertyValue
Molecular FormulaC₁₆H₁₃FN₄O₂S
Molecular Weight344.4 g/mol
CAS Number1226446-74-7

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. In vitro studies demonstrate that it exhibits activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes may contribute to its efficacy as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective properties of compounds in this class are being explored for their potential in treating neurodegenerative diseases. Preliminary findings suggest that this compound may modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For example:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
  • Modulation of Receptors : The compound may act on neurotransmitter receptors affecting synaptic transmission.
  • Antioxidant Mechanisms : It may enhance cellular antioxidant defenses, reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several case studies have documented the biological activities of related compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that thieno[3,4-c]pyrazole derivatives showed promising results against various cancer cell lines with IC50 values in the low micromolar range .
  • Neuroprotective Research : Research on similar compounds indicated potential neuroprotective effects in animal models of neurodegeneration, where they improved cognitive function and reduced neuronal loss .
  • Antimicrobial Efficacy : A recent bioassay demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary structural analogs of interest are derivatives with substitutions on the phenyl ring or modifications to the carboxamide group. A notable example from the evidence is N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 893934-07-1), which differs in two critical aspects:

Substituent on the phenyl ring : Chlorine (Cl) replaces fluorine (F) at the para position.

Carboxamide group : A 5-oxo-1-phenylpyrrolidine-3-carboxamide replaces the 5-methylisoxazole-3-carboxamide.

Physicochemical and Pharmacological Implications

Parameter Target Compound (Fluorophenyl/Isoxazole) Chlorophenyl/Pyrrolidine Analog
Molecular Formula C₁₇H₁₅FN₄O₂S C₂₂H₁₉ClN₄O₂S
Molecular Weight ~364.39 g/mol 438.9 g/mol
Electron-Withdrawing Group Fluorine (σₚ = 0.06) Chlorine (σₚ = 0.23)
Hydrogen Bonding Isoxazole (weak H-bond acceptor) Pyrrolidine-5-one (strong H-bond acceptor)
Metabolic Stability Likely higher (due to fluorine) May be lower (chlorine susceptible to oxidation)
  • Substituent Effects : The fluorine atom’s smaller size and higher electronegativity may enhance membrane permeability compared to bulkier chlorine. Conversely, chlorine’s stronger electron-withdrawing effect could alter binding affinity in target proteins .

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